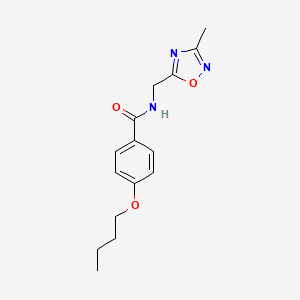

4-butoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-butoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a butoxy group and a 1,2,4-oxadiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves the following steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with an appropriate carboxylic acid derivative under basic conditions.

Attachment of the benzamide core: The 1,2,4-oxadiazole derivative can then be coupled with a benzoyl chloride derivative to form the benzamide core.

Introduction of the butoxy group: The final step involves the alkylation of the benzamide derivative with a butyl halide (e.g., butyl bromide) in the presence of a base like potassium carbonate to introduce the butoxy group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and high-throughput screening can further enhance the scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-butoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Amines, thiols

Bases: Triethylamine, pyridine, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .

Applications De Recherche Scientifique

Scientific Research Applications of 4-butoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

This compound is a synthetic compound attracting interest for its potential applications in scientific research. This molecule combines a butoxy group, a benzamide framework, and an oxadiazole moiety, with the oxadiazole ring known for its diverse biological activities and its ability to stabilize various chemical functionalities, making it useful in pharmaceutical chemistry.

Potential Applications

While the specific biological activity of this compound requires further investigation, the presence of the 1,2,4-oxadiazole moiety suggests several potential applications:

- Medicinal Chemistry: Due to the diverse biological activities associated with oxadiazole rings, this compound may serve as a building block in synthesizing new pharmaceutical agents. Oxadiazole derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties.

- Material Science: The unique structural arrangement of functional groups in this compound contributes to its potential applications in material science.

- Anti-infective Agents: Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities.

Chemical Reactivity

The oxadiazole ring within the compound can undergo reactions typical of heterocycles. The synthesis of this compound typically involves several steps. Interaction studies should focus on:

- выяснить target interactions

- assessing metabolic stability

- evaluating potential toxicity.

Related Compounds

The table below highlights compounds related to this compound and their unique features:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 3-Methylbenzamide | Contains a methyl group on the benzamide structure | Simpler structure without an oxadiazole moiety |

| 5-(Trifluoromethyl)-1,2,4-Oxadiazole | A fluorinated derivative of oxadiazole | Increased lipophilicity and potential for enhanced biological activity |

| N-(4-Hydroxyphenyl)-3-methylbenzamide | Similar amide structure but lacks the oxadiazole ring | Potentially different biological activity due to lack of heterocyclic component |

Mécanisme D'action

The mechanism of action of 4-butoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The 1,2,4-oxadiazole ring is known to act as a bioisostere for amides and esters, potentially enhancing the compound’s stability and bioavailability .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4-oxadiazole derivatives: These compounds share the 1,2,4-oxadiazole ring and may exhibit similar pharmacological or material properties.

Benzamide derivatives: Compounds with a benzamide core may have comparable biological activities and can be used as reference compounds in research.

Uniqueness

4-butoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is unique due to the combination of its butoxy group, benzamide core, and 1,2,4-oxadiazole ring. This unique structure may confer distinct properties, such as enhanced stability, bioavailability, or specific interactions with molecular targets .

Activité Biologique

4-butoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is a synthetic compound that incorporates a butoxy group, a benzamide structure, and an oxadiazole moiety. The 1,2,4-oxadiazole ring is recognized for its diverse biological activities, making this compound a candidate for various pharmaceutical applications. This article delves into the biological activity of this compound, highlighting its potential therapeutic effects based on existing research.

Structure and Properties

The molecular formula of this compound is C20H21N3O3, with a molecular weight of 351.4 g/mol. Its structural features include:

- Butoxy Group : Enhances solubility and bioavailability.

- Oxadiazole Moiety : Known for antimicrobial and anticancer properties.

- Benzamide Framework : Contributes to the overall stability and functionality of the compound.

Biological Activity Spectrum

The biological activities associated with compounds containing the oxadiazole ring are extensive. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit:

- Antimicrobial Activity : Effective against various bacterial strains including Mycobacterium bovis and Clostridium difficile .

- Antitumor Properties : Some oxadiazole derivatives have shown significant inhibition of cancer cell proliferation .

- Anti-inflammatory Effects : Potential to modulate inflammatory pathways .

Table 1: Summary of Biological Activities

Case Studies on Related Compounds

Several studies have explored the biological activity of similar oxadiazole derivatives:

- Antitubercular Activity : Dhumal et al. (2016) synthesized a series of 1,3,4-oxadiazole derivatives that demonstrated significant antitubercular activity against both active and dormant states of Mycobacterium bovis BCG. The most potent compounds were identified through molecular docking studies that assessed binding affinity to critical enzymes involved in fatty acid biosynthesis .

- Anticancer Potential : A study by Choi et al. (2016) investigated benzamide derivatives containing oxadiazole rings as RET kinase inhibitors, revealing that certain compounds significantly inhibited cell proliferation driven by RET mutations .

- Antimicrobial Efficacy : Salama et al. (2020) evaluated a series of 2-amino-1,3,4-oxadiazole derivatives against various bacterial strains, finding some compounds exhibited MIC values significantly lower than standard antibiotics like vancomycin and azithromycin .

The mechanisms underlying the biological activities of this compound can be attributed to:

- Inhibition of Key Enzymes : Many oxadiazole derivatives act by inhibiting enzymes critical for microbial survival or cancer cell proliferation.

- Disruption of Membrane Integrity : Some compounds may compromise bacterial membranes or interfere with cellular signaling pathways.

Propriétés

IUPAC Name |

4-butoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-3-4-9-20-13-7-5-12(6-8-13)15(19)16-10-14-17-11(2)18-21-14/h5-8H,3-4,9-10H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRCHECRAUFGQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.